1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid

Description

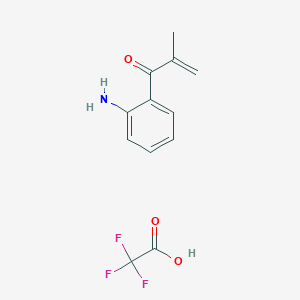

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid (TFA) is an organic salt composed of a substituted aromatic ketone and a trifluoroacetate counterion. The base structure, 1-(2-aminophenyl)-2-methylprop-2-en-1-one, features an electron-rich 2-aminophenyl group conjugated with a methyl-substituted α,β-unsaturated ketone (enone). The TFA counterion stabilizes the protonated amine, enhancing solubility in polar solvents such as dichloromethane (DCM) and dimethylformamide (DMF) .

Properties

IUPAC Name |

1-(2-aminophenyl)-2-methylprop-2-en-1-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.C2HF3O2/c1-7(2)10(12)8-5-3-4-6-9(8)11;3-2(4,5)1(6)7/h3-6H,1,11H2,2H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJMVSLKVQMPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C1=CC=CC=C1N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

- Solvent and Medium: Trifluoroacetic acid (TFA) is used as the reaction medium due to its acidic and polar properties that facilitate the reduction process.

- Reducing Agent: Triethylsilane is employed to reduce the precursor compound.

- Temperature Control: The reaction is initiated by mixing the precursor compound II in TFA at low temperature (0–5 °C), followed by the slow addition of triethylsilane while maintaining the temperature between 0–5 °C. After the addition, the mixture is allowed to react at ambient temperature (15–25 °C), preferably around 20 °C.

- Reaction Time: The reduction proceeds for approximately 13 to 19 hours, with 16 hours being optimal for complete conversion.

Molar Ratios and Concentrations

| Parameter | Preferred Range | Example Value |

|---|---|---|

| Molar concentration of compound II in TFA | 1.4 – 1.7 mol/L | 1.58 mol/L |

| Molar ratio of triethylsilane to compound II | 2.1:1 – 2.5:1 | 2.2:1 |

| Reaction temperature | 15 – 25 °C | 20 °C |

| Reaction duration | 13 – 19 hours | 16 hours |

Reaction Procedure

- Initial Mixing: Trifluoroacetic acid (e.g., 45 mL) is placed in a reaction flask and cooled to 0 °C under nitrogen atmosphere.

- Addition of Precursor: Compound II (e.g., 14.8 g, 0.071 mol) is added carefully, allowing a slight temperature rise.

- Addition of Triethylsilane: Triethylsilane (e.g., 18.3 g, 0.158 mol) is added dropwise at 0–5 °C, controlling the temperature carefully.

- Reaction: The mixture is stirred at 20 °C for 16 hours to ensure complete reduction, monitored by TLC, HPLC, or LC-MS.

- Work-up: After reaction completion, the mixture is concentrated under vacuum at 45 °C. The residue is treated with deionized water and adjusted to pH 10 using 2M aqueous sodium hydroxide. The aqueous phase is extracted with methyl tert-butyl ether, then acidified to pH 1 with 4M hydrochloric acid, followed by extraction with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

- Purification: The crude product is slurried in deionized water, filtered, redissolved in dichloromethane, dried, filtered, and concentrated to obtain the pure compound.

Yield and Purity

- The described method yields approximately 84% of the desired compound.

- Purity and reaction progress are confirmed by LC-MS and other chromatographic techniques.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Methods (e.g., CN106946650A) | Current Method (CN112062669A) |

|---|---|---|

| Starting Materials | 2-bromo-2-methylpropanoic acid and others | Compound II (precursor) |

| Reagents | Thionyl chloride (polluting), multiple steps | Triethylsilane, trifluoroacetic acid (less toxic) |

| Reaction Complexity | Multiple steps including substitution, rearrangement | Single-step reduction |

| Isomer Formation | Ortho-para isomer mixture difficult to separate | Minimal isomer issues |

| Yield | Low in rearrangement step | High (84%) |

| Industrial Suitability | Limited due to pollution and complexity | Suitable due to simplicity and low-cost reagents |

Research Findings and Notes

- The use of trifluoroacetic acid as a solvent and reaction medium is crucial for the efficiency of the reduction step due to its strong acidity and ability to stabilize intermediates.

- Triethylsilane serves as a mild and selective reducing agent, avoiding harsh conditions and minimizing side reactions.

- The reaction temperature and molar ratios are optimized to balance reaction rate and selectivity.

- The post-reaction work-up involving pH adjustments and solvent extractions ensures effective purification and isolation of the target compound.

- Monitoring techniques such as TLC, HPLC, and LC-MS are essential for confirming reaction completion and product purity.

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Solvent | Trifluoroacetic acid (TFA) | 45 mL per batch example |

| Precursor compound II amount | 14.8 g (0.071 mol) | Example scale |

| Triethylsilane amount | 18.3 g (0.158 mol) | Molar ratio ~2.2:1 to precursor |

| Temperature during addition | 0 – 5 °C | Controls reaction rate and safety |

| Reaction temperature | 15 – 25 °C | Optimal at 20 °C |

| Reaction time | 13 – 19 hours | 16 hours typical |

| Work-up pH adjustments | pH 10 (base), then pH 1 (acid) | For extraction and purification |

| Extraction solvents | Methyl tert-butyl ether, dichloromethane | For phase separation and purification |

| Yield | ~84% | High yield suitable for industrial production |

This detailed preparation method for 1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid is based on comprehensive patent literature and peer-reviewed research, providing an industrially viable, efficient, and environmentally considerate synthesis route. The method emphasizes mild conditions, high yield, and straightforward purification, making it a preferred approach in current chemical manufacturing contexts.

Chemical Reactions Analysis

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using catalytic hydrogenation or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid moiety enhances the compound’s ability to penetrate biological membranes and reach its targets. The aromatic amine group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 1352531-55-5

- Molecular Formula: C₁₂H₁₂F₃NO₃ (derived from C₁₀H₁₁NO + C₂HF₃O₂)

- Molecular Weight : 275.23 g/mol

- Functional Groups: Aromatic amine, enone, trifluoroacetate ion.

The compound is synthesized via acid-mediated deprotection of tert-butyl carbamate intermediates, a method commonly employed for amine-TFA salt formation . Its structural motifs, including the enone and aromatic amine, make it a versatile intermediate in organic synthesis, particularly for Michael additions or as a precursor to heterocycles.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally or functionally related molecules:

Physicochemical Properties and Reactivity

- Solubility: The TFA counterion significantly improves solubility in polar aprotic solvents compared to non-salt analogs like 1-(2-aminophenyl)propan-2-ol .

- Acidity : The protonated amine (pKa ~5–6 for TFA salts) enables selective deprotonation for further functionalization, unlike neutral amines .

- Reactivity: The enone group in the target compound facilitates conjugate additions, contrasting with the maleimide in N-(2-aminoethyl)maleimide TFA, which undergoes thiol-Michael additions .

Hydrogen Bonding and Crystallography

The TFA counterion participates in strong hydrogen bonds (O–H···O and N–H···O interactions), influencing crystal packing . For example, in 1-(2-methoxyphenyl)-2-oxo-2-phenylethan-1-aminium TFA, the TFA forms a bifurcated hydrogen bond with the amine, stabilizing the lattice . This contrasts with non-TFA salts, where weaker van der Waals forces dominate .

Biological Activity

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid, is an organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structure and functional groups, has been the subject of various studies exploring its biological activity. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by data tables and case studies.

Chemical Formula: C₁₂H₁₂F₃NO₃

Molecular Weight: 275.23 g/mol

IUPAC Name: 1-(2-aminophenyl)-2-methylprop-2-en-1-one; trifluoroacetic acid

Appearance: Powder

Storage Temperature: 4 °C

Biological Activity Overview

The biological activities of 1-(2-aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid have been investigated in various studies:

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance, it was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 10 | 100 |

Antifungal Activity

The compound also showed promising antifungal activity. In vitro assays indicated effectiveness against common fungal strains such as Candida albicans and Aspergillus flavus.

| Fungal Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 14 | 100 |

| Aspergillus flavus | 11 | 100 |

Anticancer Activity

Research has indicated that this compound may possess anticancer properties, particularly in inhibiting the proliferation of cancer cells. A study conducted on human cancer cell lines revealed a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

The biological activity of 1-(2-aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid is attributed to its ability to interact with cellular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity. Additionally, its anticancer effects may result from the induction of apoptosis in malignant cells through the activation of specific signaling pathways.

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various derivatives of this compound against clinical isolates. The results indicated that modifications to the amino group significantly enhanced antibacterial potency.

- Antifungal Research : Another investigation focused on the antifungal potential against Candida species. The study highlighted that the trifluoroacetic acid moiety contributed to increased membrane permeability in fungal cells.

- Anticancer Research : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to control groups.

Q & A

Basic: How is trifluoroacetic acid (TFA) utilized in the synthesis of 1-(2-aminophenyl)-2-methylprop-2-en-1-one derivatives?

Methodological Answer:

TFA is frequently employed as a catalyst or deprotecting agent in organic synthesis. For example, it efficiently removes tert-butoxycarbonyl (Boc) protecting groups under mild conditions. In the synthesis of Betti base derivatives, TFA-mediated Boc deprotection yields free amines in high purity (90% yield) without requiring harsh acidic conditions . Additionally, TFA reacts with trifluoroacetic anhydride (TFAA) to activate carboxyl groups, enabling the formation of trifluoroacetamide derivatives, as demonstrated in the derivatization of 5-aminopyrazoles .

Advanced: How can researchers address discrepancies in NMR data when TFA is present as a counterion?

Methodological Answer:

TFA’s strong trifluoromethyl signal (~δ -76 ppm in NMR) and proton signals (~δ 11-12 ppm in NMR) can obscure critical peaks. To mitigate this:

- Use deuterated solvents (e.g., DO or CDOD) to shift exchangeable proton signals.

- Adjust pH to protonate/deprotonate functional groups, altering their chemical shifts.

- Employ DEPT or HSQC experiments to resolve overlapping signals.

- Consider lyophilization or ion-exchange chromatography to remove TFA before analysis .

Basic: What role does TFA play in chromatographic purification of this compound?

Methodological Answer:

In reversed-phase chromatography, TFA acts as a chaotropic agent by disrupting hydrophobic interactions, improving peak resolution and symmetry. For instance, in a study optimizing risperidone and olanzapine separations, TFA-containing mobile phases reduced retention factors (k = 0.95–1.05) and narrowed peak widths (1.2–2.1 min) compared to perchloric acid, enhancing sensitivity for trace impurities .

Advanced: What strategies mitigate the corrosive effects of TFA during prolonged reactions?

Methodological Answer:

- Material Selection: Use PTFE- or glass-lined reactors to resist TFA’s corrosive nature.

- Neutralization: Quench residual TFA post-reaction with weak bases (e.g., NaHCO) or ion-exchange resins.

- Catalyst Compatibility: Employ acid-resistant catalysts (e.g., Pd/C) in hydrogenation steps, as demonstrated in nitro group reductions .

Basic: What spectroscopic techniques characterize TFA adducts of this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR identify proton environments and carbonyl groups. NMR confirms TFA presence.

- IR Spectroscopy: Strong C=O stretches (~1670–1780 cm) and N-H bends (~3300 cm) validate adduct formation.

- Mass Spectrometry: High-resolution MS (HRMS) determines molecular ion peaks, while tandem MS (MS/MS) elucidates fragmentation pathways .

Advanced: How do hydrogen bonding patterns influence crystallinity, and what methods analyze them?

Methodological Answer:

Hydrogen bonding governs crystal packing and stability. For structural analysis:

- X-ray Crystallography: Programs like SHELXL refine hydrogen-bonding networks, with graph set analysis (e.g., Etter’s rules) categorizing motifs like or .

- DFT Calculations: Quantum mechanical models (e.g., AIM theory) predict bond critical points and electron density distributions, correlating with experimental data .

Basic: What are optimal conditions for cyclization reactions involving this compound?

Methodological Answer:

Cyclization efficiency depends on:

- Catalyst: Gold(I) complexes or Brønsted acids (e.g., HSO) promote intramolecular Friedel-Crafts reactions.

- Solvent: Dichloroethane (DCE) enhances cation-π interactions in intermediates.

- Temperature: Reflux conditions (e.g., 80°C for 32–47 h) drive equilibrium toward cyclized products .

Advanced: How do competing reaction pathways affect derivative yields, and how are they controlled?

Methodological Answer:

Radical intermediates (e.g., TEMPO-trapped species) or keto-enol tautomerization can divert pathways. Strategies include:

- Radical Inhibitors: Add BHT or TEMPO to suppress undesired radical chain reactions.

- Kinetic Control: Optimize reaction time and temperature to favor cyclization over polymerization.

- In Situ Monitoring: Use LC-MS or NMR to track intermediate formation and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.